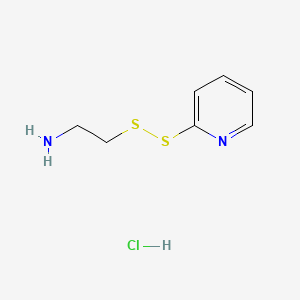

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Overview

Description

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁ClN₂S₂ and its molecular weight is 222.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies : Cu(II) complexes of tridentate ligands, including derivatives of 2-(pyridin-2-yldisulfanyl)ethanamine, have been synthesized and characterized. These complexes demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA, suggesting potential applications in biochemistry and pharmacology for DNA interaction studies and possibly in cancer therapy due to their cytotoxicity against different cancer cell lines (Kumar et al., 2012).

Determination of Related Substances in Pharmaceuticals : Studies on betahistine hydrochloride tablets have included methods to determine related substances like 2-(Pyridin-2-yldisulfanyl)ethanamine derivatives. Such analytical methods are crucial in pharmaceutical quality control (Ron, 2015).

Corrosion Inhibition : Cadmium(II) Schiff base complexes, prepared using ligands related to 2-(Pyridin-2-yldisulfanyl)ethanamine, have been found to inhibit corrosion on mild steel in acidic environments. This suggests applications in materials science, specifically in corrosion engineering (Das et al., 2017).

Catalytic Applications in Polymerization : Complexes involving derivatives of 2-(Pyridin-2-yldisulfanyl)ethanamine have been used as catalysts in the ring-opening polymerization of lactides, indicating their utility in polymer science (Nayab et al., 2012).

Biocidal and Corrosion Inhibitory Properties : 2-(Decylthio)ethanamine hydrochloride, a compound related to 2-(Pyridin-2-yldisulfanyl)ethanamine, has been identified as a multifunctional biocide with applications in cooling water systems, demonstrating both biofilm inhibition and corrosion inhibition properties (Walter & Cooke, 1997).

Properties

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLFMRSNLFPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

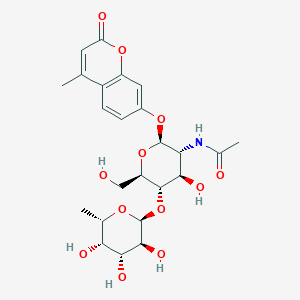

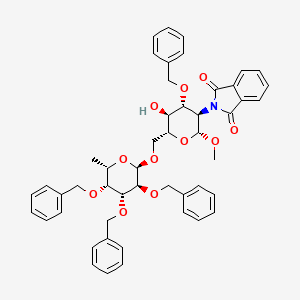

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

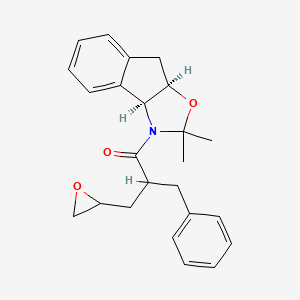

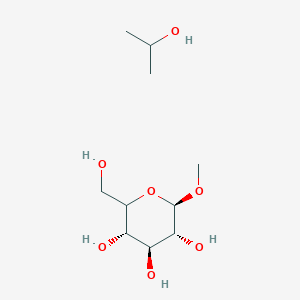

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

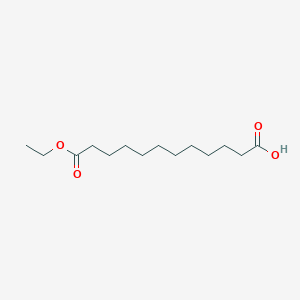

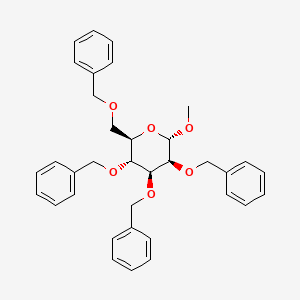

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)